2-Amino-4-bromo-6-fluorobenzyl alcohol is an organic compound characterized by its unique structure, which includes an amino group, a bromine atom, and a fluorine atom attached to a benzyl alcohol framework. Its molecular formula is with a molecular weight of approximately 218.04 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of its functional groups.
The synthesis of 2-Amino-4-bromo-6-fluorobenzyl alcohol typically involves multi-step organic reactions:
2-Amino-4-bromo-6-fluorobenzyl alcohol has various applications:
Interaction studies with 2-Amino-4-bromo-6-fluorobenzyl alcohol focus on its ability to bind with specific enzymes or receptors. Initial findings suggest that the compound may inhibit certain enzymatic activities, which could lead to anticancer effects. Further research is needed to identify the precise molecular targets and pathways involved in these interactions .
Several compounds share structural similarities with 2-Amino-4-bromo-6-fluorobenzyl alcohol. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Bromo-4-fluorobenzyl alcohol | Bromine at position 2 and fluorine at position 4 | Different halogen positioning affects reactivity |
| 4-Bromo-5-fluorobenzyl alcohol | Bromine at position 4 and fluorine at position 5 | Variation in halogen positioning alters properties |
| 2-Chloro-4-fluorobenzyl alcohol | Chlorine instead of bromine at position 2 | Chlorine's different electronegativity influences behavior |
| 4-Bromo-2-fluorobenzyl alcohol | Similar structure but reversed positions of bromine and fluorine | Unique reactivity patterns due to halogen placement |
The uniqueness of 2-Amino-4-bromo-6-fluorobenzyl alcohol lies in the specific arrangement of its functional groups, which can significantly influence its reactivity and potential applications compared to these similar compounds .
Traditional routes to 2-amino-4-bromo-6-fluorobenzyl alcohol often begin with a substituted aniline derivative, leveraging electrophilic aromatic substitution (EAS) to install halogens and functional groups. A representative pathway involves the sequential introduction of bromine and fluorine onto a benzyl alcohol framework, followed by nitration and reduction to yield the amino group. For instance, starting with 4-fluoro-2-methylphenol, diazotization hydrolysis can generate a phenolic intermediate, which subsequently undergoes bromination at the ortho position relative to the hydroxyl group. This approach mirrors methods detailed in patent CN111825531B, where bromination of 4-fluoro-2-methylphenol with bromine and hydrogen peroxide in dichloromethane/water at −10°C to 5°C achieves near-quantitative yields.
A critical consideration in multi-step syntheses is the order of halogen introduction. Bromine, being a larger and less electronegative atom than fluorine, is typically incorporated first to minimize steric hindrance during subsequent fluorination. This sequence aligns with observations in analogous systems, where bromine’s directing effects facilitate precise regioselectivity. Following halogenation, reductive amination or nitro group reduction introduces the amino functionality. For example, catalytic hydrogenation of a nitro precursor using palladium on carbon in ethanol has been employed to yield primary amines while preserving halogen substituents.
Halogenation of aromatic systems requires careful optimization to balance reactivity and selectivity. Bromine incorporation into the benzyl alcohol framework is commonly achieved via electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃). However, recent innovations emphasize greener alternatives, including bromine with hydrogen peroxide (H₂O₂) as an oxidizing agent in biphasic systems. As demonstrated in Example 1 of patent CN111825531B, bromination of 4-fluoro-2-methylphenol with Br₂ and H₂O₂ in dichloromethane/water at −10°C achieves 95% yield, with the reaction exotherm controlled via ice-water cooling.
Fluorination strategies often rely on diazonium salt intermediates or nucleophilic aromatic substitution (SNAr). The Schiemann reaction, involving the decomposition of aryl diazonium tetrafluoroborates, remains a cornerstone for introducing fluorine at specific positions. Alternatively, modern fluorinating agents like Selectfluor® enable direct electrophilic fluorination under milder conditions. A comparative analysis of halogenation methods reveals distinct advantages:
These data underscore the efficacy of oxidative bromination in achieving high yields while minimizing polyhalogenation byproducts.
Reductive amination offers a versatile route to introduce amino groups into benzyl alcohol derivatives. This one-pot procedure involves the condensation of a ketone or aldehyde with an amine, followed by in situ reduction using agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. For 2-amino-4-bromo-6-fluorobenzyl alcohol, reductive amination could theoretically proceed via a ketone intermediate, though practical implementations often favor nitro group reduction due to the compound’s substitution pattern.
Catalytic hydrogenation of nitro precursors using ruthenium-based catalysts, as described in benzyl alcohol syntheses, provides a scalable pathway. In one protocol, hydrogenation of methyl benzoate derivatives at 100°C under 50 bar H₂ pressure with a Ru catalyst (C₃₂H₃₂Cl₂N₂P₂Ru) and sodium methoxide co-catalyst achieves quantitative conversion to benzyl alcohol. Adapting this method to nitro-containing substrates could enable efficient amine formation without compromising halogen substituents.
Protecting the amino group during halogenation and oxidation steps is paramount to prevent unwanted side reactions. Traditional protecting groups such as acetyl (Ac) and tert-butoxycarbonyl (Boc) remain widely used, though their suitability depends on reaction conditions. For instance, Boc groups, stable under basic conditions, may hydrolyze in acidic media, necessitating alternatives like benzyloxycarbonyl (Cbz) for acid-tolerant protection.
Recent advances focus on orthogonally protected amines, enabling sequential deprotection in multi-step syntheses. Photolabile groups such as nitroveratryloxycarbonyl (NVOC) permit selective deprotection under UV light, offering spatial and temporal control in complex reaction sequences. Additionally, enzyme-labile protections (e.g., penicillin G acylase-cleavable groups) provide biocompatible options for pharmaceutical applications.
A comparison of protecting group strategies reveals nuanced trade-offs:
| Protecting Group | Stability | Deprotection Method | Compatibility |
|---|---|---|---|
| Acetyl (Ac) | Acid/Base | Hydrolysis (H⁺/OH⁻) | Moderate |
| Boc | Base | TFA/CH₂Cl₂ | High |
| Cbz | Acid | H₂/Pd-C | High |
| NVOC | Light | UV (365 nm) | Orthogonal |
These innovations enable precise control over amino group reactivity, particularly in syntheses requiring harsh halogenation conditions.
The application of benzyl alcohol derivatives in anticancer agent development has gained considerable attention in pharmaceutical research [4] [5] [6]. Substituted benzyl alcohols serve as essential building blocks in the synthesis of various anticancer compounds, with their structural modifications directly influencing biological activity [4]. Research has shown that benzyl groups function as important pharmacophores in anticancer compounds, with specific substitution patterns significantly affecting therapeutic potential [4].
Recent investigations have revealed that glucopyranosyl-conjugated benzyl derivatives demonstrate notable antiproliferative activity against colorectal cancer cells [4]. One particularly promising compound, designated as 8d, inhibited the proliferation of colorectal cancer cells with potency comparable to established chemotherapeutic agents [4]. The substitution at the para-position of the benzyl moiety was found to significantly influence the therapeutic index of these benzyl-carbohydrate conjugates [4].
Novel N-benzylisatin-aryl hydrazones have emerged as potent anticancer agents, with superior activity compared to existing lung cancer drugs [7]. Studies demonstrated that compound 6c exhibited an inhibitory concentration fifty value of 4.35 micromolar against A549 lung cancer cells, while the established drug gefitinib showed 15.23 micromolar under identical conditions [7]. These findings suggest that appropriately substituted benzyl alcohol derivatives can serve as superior scaffolds for anticancer therapeutic development [7].
Benzimidazole derivatives incorporating benzyl alcohol motifs have shown significant anticancer activity across multiple cell lines [6]. Research conducted on human lung A549, breast MDA-MB-231, and prostate PC3 cancer cell lines revealed that compounds 2f and 2g displayed the most significant anticancer activity [6]. Structure-activity relationship analysis indicated that the presence of electron-donating groups such as hydroxyl, methoxy, dimethylamino, and benzyloxy significantly increased anticancer activity [6].
| Compound Class | Activity Type | Key Findings | Reference |
|---|---|---|---|
| Glucopyranosyl-conjugated benzyl derivatives | Antiproliferative against colorectal cancer | Compound 8d inhibited colorectal cancer cell proliferation [4] | [4] |
| N-benzylisatin-aryl hydrazones | Lung cancer activity (A549 cells) | Inhibitory concentration fifty of 4.35 micromolar versus gefitinib 15.23 micromolar [7] | [7] |
| Benzimidazole derivatives | Antiproliferative (A549, MDA-MB-231, PC3) | Compounds 2f and 2g showed significant activity [6] | [6] |
| Benzyl alcohol derivatives (natural) | Anti-inflammatory and anticancer support | Regulation of nuclear factor kappa B and activator protein 1 pathways [8] | [8] |
Kinase inhibitors represent one of the most important classes of targeted cancer therapeutics, and benzyl alcohol derivatives serve as crucial building blocks in their synthesis [9] [10] [11]. The azaindole framework, often constructed using benzyl alcohol intermediates, has proven particularly valuable in kinase inhibitor design [9]. These syntheses frequently employ novel Fischer reactions whose main advantage lies in the synthesis of functionalized 4-azaindole building blocks in single synthetic steps [9].
Check-point kinase 1 inhibitors have been successfully developed using 5-azaindolocarbazole structures that incorporate benzyl alcohol-derived building blocks [9]. The synthesis involves Stille reactions of 1-tert-butoxycarbonyl-3-trimethylstannyl-5-azaindole with indole bromomaleimides, producing 3-(5-azaindolyl)-5-indolyl maleimides in yields ranging from 28 to 80 percent [9]. Cyclization to generate the carbazole framework is achieved through ultraviolet irradiation in the presence of iodine, yielding products in 70 to 86 percent yields [9].
The most potent Check-point kinase 1 inhibitor in this series, compound 55b, demonstrated an inhibitory concentration fifty value of 14 nanomolar [9]. Benzyl group removal from these structures proved possible using excess boron tribromide in dichloromethane at zero degrees Celsius [9]. The presence of hydroxy substituents in these benzyl alcohol-derived structures resulted in significantly more active derivatives compared to unsubstituted analogs [9].
Activity-based probes for kinase research have been developed using benzyl alcohol derivatives as key intermediates [11]. Isoquinolinesulfonamide photo-affinity probes were synthesized with yields of 44 and 38 percent after high-performance liquid chromatography purification [11]. These probes maintained high potency against both protein kinase A and AKT1, demonstrating the value of benzyl alcohol-derived structures in maintaining biological activity [11].
Palbociclib, a highly selective cyclin-dependent kinase 4 and 6 inhibitor, utilizes benzyl alcohol-derived intermediates in its synthesis [12]. The synthetic protocol involves methylation, nucleophilic substitution, bromination, Heck reaction, ring closure, oxidation, and bromination steps to afford key intermediates with approximately 35 percent overall yield [12]. This synthetic strategy offered improved overall yield, inexpensive starting materials, and readily controllable reaction conditions [12].
| Kinase Target | Intermediate Role | Synthesis Yield | Inhibitory Concentration Fifty Values | Reference |
|---|---|---|---|---|
| Check-Point Kinase 1 | 5-azaindolocarbazole synthesis building block | 70-86% cyclization yield | 14 nanomolar (compound 55b) [9] | [9] |
| Protein Kinase A and AKT1 | Isoquinolinesulfonamide photo-affinity probe | 44% and 38% yield after purification | High potency maintained [11] | [11] |
| Cyclin-Dependent Kinases 4/6 | Palbociclib key intermediate synthesis | 35% overall yield | Not specified [12] | [12] |
| Multiple receptor tyrosine kinases | Multi-targeted kinase inhibitor development | Variable yields reported | Variable potency [10] | [10] |
The electrophilic aromatic substitution mechanism for 2-amino-4-bromo-6-fluorobenzyl alcohol follows the classical two-step pathway characteristic of aromatic compounds bearing electron-donating and electron-withdrawing substituents [1] [2]. The initial step involves the formation of a sigma-complex through electrophilic attack at the aromatic ring, generating a positively charged arenium intermediate. This intermediate subsequently undergoes deprotonation to restore aromaticity and yield the substituted product [1] [3].
The unique substitution pattern of 2-amino-4-bromo-6-fluorobenzyl alcohol creates a complex electronic environment that significantly influences reactivity patterns. The amino group at position 2 acts as a strong electron-donating substituent through resonance effects, while the halogen substituents at positions 4 and 6 exert electron-withdrawing influences through both inductive and resonance mechanisms [4]. This electronic dichotomy results in distinct regioselectivity patterns that deviate from simple benzyl alcohol substrates.
Kinetic studies of halogenated benzyl alcohols reveal substantial variations in reaction rates dependent on halogen position and electronic effects. Experimental data demonstrates that para-chlorobenzyl alcohol exhibits remarkably enhanced reactivity with a catalytic efficiency (kcat/Km) of 398 s⁻¹·mM⁻¹ compared to unsubstituted benzyl alcohol at 47 s⁻¹·mM⁻¹, representing an 8.47-fold increase in relative reactivity [5]. The corresponding meta-chloro isomer shows intermediate enhancement with a relative reactivity of 4.32, illustrating the pronounced positional effects on substrate activation.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Relative Reactivity |
|---|---|---|---|---|
| Benzyl alcohol | 632 | 30 | 47 | 1.00 |
| p-Fluorobenzyl alcohol | 553 | 32 | 59 | 1.26 |
| m-Fluorobenzyl alcohol | 554 | 6 | 13 | 0.28 |
| p-Chlorobenzyl alcohol | 132 | 51 | 398 | 8.47 |
| m-Chlorobenzyl alcohol | 107 | 22 | 203 | 4.32 |
The activation energy for electrophilic aromatic substitution reactions involving 2-amino-4-bromo-6-fluorobenzyl alcohol is influenced by the cumulative electronic effects of the three substituents. Hammett correlation analysis indicates that the amino group dominates the electronic character, with para-amino substitution conferring a relative rate enhancement of 12.3-fold compared to unsubstituted systems [4]. However, the presence of halogen substituents modulates this activation, with fluorine and bromine introducing competing electronic effects that alter both reaction kinetics and product distribution.
Temperature-dependent studies reveal that the activation energy for electrophilic substitution follows Arrhenius behavior, with calculated values ranging from 58.9 to 89.4 kJ/mol depending on the specific electrophile and catalyst system employed [6] [7]. The benzyl alcohol oxidation mechanism exhibits Michaelis-Menten kinetics with Km values typically in the range of 0.133 mol/L, suggesting enzyme-like catalytic behavior in certain metal-catalyzed systems [6].
Nucleophilic aromatic substitution at the halogenated positions of 2-amino-4-bromo-6-fluorobenzyl alcohol proceeds through the addition-elimination mechanism characteristic of electron-deficient aromatic systems [8] [9]. The presence of the electron-withdrawing halogen substituents and the electron-donating amino group creates a complex reactivity profile that influences both rate and regioselectivity of nucleophilic attack.
The fluorine substituent at position 6 exhibits distinct kinetic behavior compared to the bromine at position 4, primarily due to the superior leaving group ability of bromide relative to fluoride [10]. Fluorine kinetic isotope effect studies demonstrate solvent-dependent variations, with values of 1.0262 ± 0.0007 in tetrahydrofuran and 0.9982 ± 0.0004 in acetonitrile for model dinitrofluorobenzene systems [10]. These isotope effects provide mechanistic insight into the rate-determining step, with significant isotope effects indicating fluoride departure as rate-limiting, while minimal effects suggest nucleophile addition controls the reaction rate.
| Electrophile Type | Nucleophile | Reaction Temperature (°C) | Fluorine KIE | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| 2,4-Dinitrofluorobenzene | Piperidine | 22 | 1.0262 | 65.2 |
| 4-Nitrofluorobenzene | Benzyl alcohol | 80 | 0.9982 | 78.4 |
| 2-Fluoropyridine | Aniline | 120 | 1.015 | 92.1 |
| 4-Fluoropyrimidine | Morpholine | 100 | 1.008 | 84.6 |
The regioselectivity of nucleophilic attack on 2-amino-4-bromo-6-fluorobenzyl alcohol is governed by the electronic distribution within the aromatic ring. Density functional theory calculations reveal that positions bearing halogen substituents exhibit enhanced electrophilicity, with LUMO coefficients indicating preferential attack at the carbon bearing the bromine substituent [11]. This preference arises from the combination of the electron-withdrawing inductive effect of bromine and its superior leaving group properties compared to fluoride.
Quantitative structure-activity relationship studies employing molecular descriptors demonstrate robust linear correlations between experimental nucleophilic aromatic substitution rates and computed electrostatic potential values [12] [13]. The electron affinity of the electrophile, average molecular electrostatic potential at the reactive carbon, and cumulative electrostatic potential values for ortho and para positions relative to the reactive center provide predictive capability for reaction rates with 91% accuracy across diverse substrate sets [12].
The activation barriers for nucleophilic displacement reactions show systematic variations based on substituent patterns. Electronic effects analysis reveals that electron-withdrawing substituents enhance nucleophilic aromatic substitution rates, with relative rate enhancements of 1.8 to 2.9-fold for halogen substitution compared to unsubstituted systems [4]. Conversely, the amino substituent reduces nucleophilic substitution rates by factors of 0.12 to 0.35 due to its electron-donating character, which destabilizes the anionic Meisenheimer complex intermediate [8] [9].
Hydrogen bonding interactions play a crucial role in catalytic processes involving 2-amino-4-bromo-6-fluorobenzyl alcohol, influencing both reaction rates and selectivity patterns [14] [15]. The alcohol functionality serves as both a hydrogen bond donor and acceptor, while the amino group provides additional hydrogen bonding capability that significantly affects molecular recognition and catalytic activation.
The strength of hydrogen bonding interactions varies substantially depending on the catalyst system employed. Experimental measurements indicate hydrogen bond strengths ranging from 16.8 to 28.5 kJ/mol for different catalyst-substrate combinations [16] [17]. Schreiner thiourea catalysts exhibit moderate hydrogen bonding strength of 18.4 kJ/mol with benzyl fluoride substrates, while achieving exceptional enantioselectivity of 92% in asymmetric transformations [17]. More acidic catalysts such as triflic acid demonstrate stronger hydrogen bonding interactions at 28.5 kJ/mol, though with complete loss of enantioselectivity due to increased ionic character [18].
| Catalyst System | Substrate | H-Bond Strength (kJ/mol) | Activation Energy (kJ/mol) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Schreiner Thiourea | Benzyl fluoride | 18.4 | 84.3 | 92 |
| BINOL-Derived Phosphoric Acid | α-Fluorocarbonyl compounds | 24.7 | 67.8 | 96 |
| Chiral Squaramide | Episulfonium ion | 21.3 | 72.1 | 88 |
| N-Fluorobenzenesulfonimide | Aryl bromides | 16.8 | 89.4 | 78 |
The mechanism of hydrogen bond catalysis in fluoride activation involves preferential stabilization of the fluoride anion through multiple hydrogen bonding interactions [16] [17]. Nuclear magnetic resonance titration experiments reveal the formation of 1:1 monomeric complexes at high fluoride concentrations, with association constants on the order of 10⁶ M⁻¹ for the primary binding event [16]. Secondary dimeric or higher-order complexes form at lower fluoride concentrations with association constants of 10² to 10³ M⁻¹, indicating weaker but still significant cooperative binding effects.
Computational analysis of hydrogen bonding phase-transfer catalysis demonstrates that catalyst-fluoride interactions lower the overall energetic span for halide exchange processes [16]. In the absence of hydrogen bonding catalysts, the unfavorable lattice energy difference between cesium fluoride (744 kJ/mol) and cesium bromide (632 kJ/mol) results in an energetic penalty of 34 kJ/mol for fluoride-bromide exchange, with an overall barrier of 122 kJ/mol [16]. Hydrogen bonding catalysts preferentially stabilize fluoride through stronger interactions compared to bromide, effectively inverting the thermodynamic preference and enabling facile halide metathesis.
The conformational effects of hydrogen bonding on benzyl alcohol derivatives reveal complex intramolecular and intermolecular interaction patterns [19] [20]. Ortho-halogenated benzyl alcohols exist in multiple low-energy conformations, with chiral conformations stabilized by OH-halogen contacts competing with achiral conformations [19]. Infrared spectroscopy in supersonic jet expansions demonstrates that achiral conformations are less stable than chiral conformations with OH-halogen contact, but both can be populated under kinetic control using helium carrier gas [19].
The catalytic effectiveness of hydrogen bonding donors correlates strongly with their ability to lower substrate LUMO energies through electrophilic activation [15]. Colorimetric sensor studies using 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one demonstrate that blue shifts upon catalyst binding correlate directly with Diels-Alder reaction rate enhancements, providing a rapid screening method for catalyst evaluation [15]. This correlation supports the mechanistic paradigm that hydrogen bonding catalysis operates primarily through electrophile activation rather than nucleophile activation pathways.